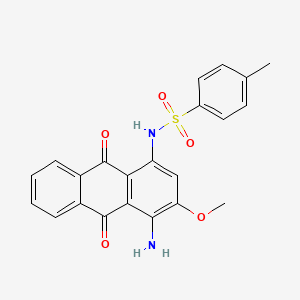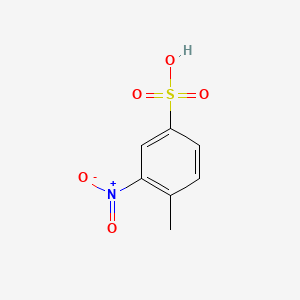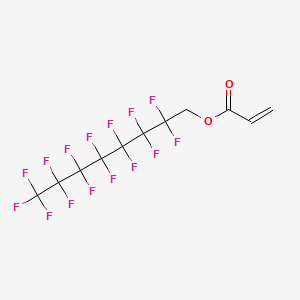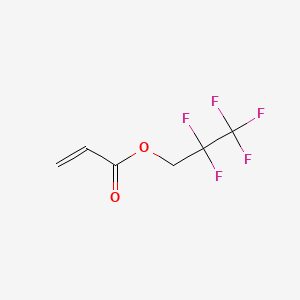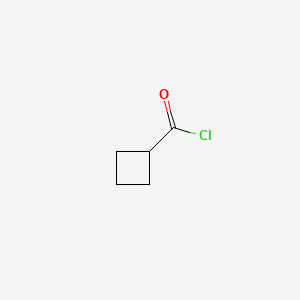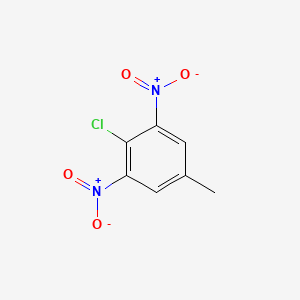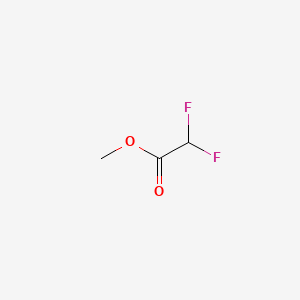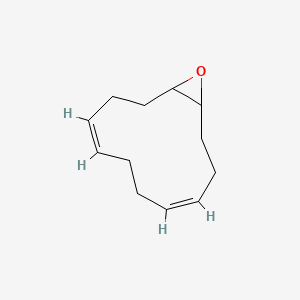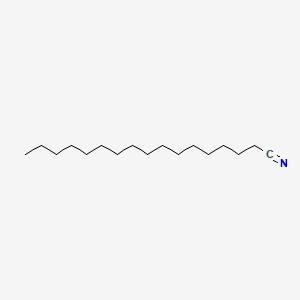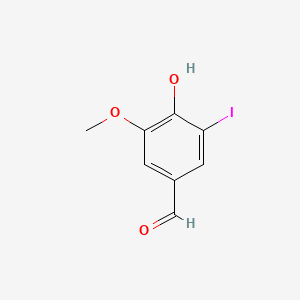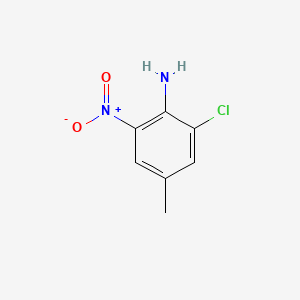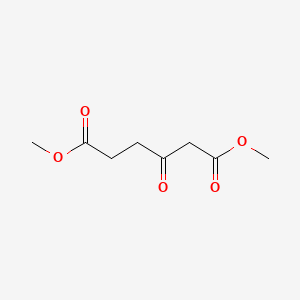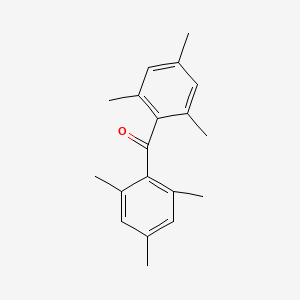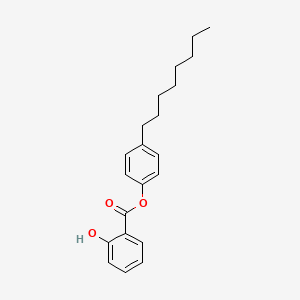
4-Octylphenyl Salicylate
Overview
Description
4-Octylphenyl Salicylate is an activated ester of salicylic acid . It has been shown to have affinity for both fatty acids and calcium carbonate . It is used in some manufacturing processes of polymers, lacquers, adhesives, waxes, as well as polishes .
Molecular Structure Analysis
The molecular formula of 4-Octylphenyl Salicylate is C21H26O3 . Its average mass is 326.429 Da and its monoisotopic mass is 326.188202 Da .Physical And Chemical Properties Analysis
4-Octylphenyl Salicylate has a density of 1.1±0.1 g/cm3, a boiling point of 435.1±28.0 °C at 760 mmHg, and a flash point of 169.5±16.8 °C . It also has a molar refractivity of 97.1±0.3 cm3, a polar surface area of 47 Å2, and a molar volume of 303.1±3.0 cm3 .Scientific Research Applications
Application Summary
4-Octylphenyl Salicylate is used in the field of Materials Science, specifically in the production of Liquid Crystal (LC) Materials . It is categorized under Nematic Liquid Crystals and Smectic Liquid Crystals .
Results or Outcomes
2. Medicinal Chemistry
Application Summary
4-Octylphenyl Salicylate has potential applications in the field of Medicinal Chemistry. It has been studied for its antibacterial and antifungal activities .
Method of Application
In the study, 24 new salicylate-fatty acids were designed and synthesized from fatty acids and salicylate derivatives and tested in vitro on several bacteria and fungi strains .
Results or Outcomes
It was found that salicylates covalently linked to palmitic acid had the best results with good (MIC=31.25μg/ml) and moderate (MIC=62.5 and 125μg/ml) antibacterial and antifungal activity against various pathogens . Acute toxicity experiments revealed that mono salicyl-palmitate is a relatively non-toxic substance since neither mortality nor changes in general behaviors of animals were recorded for 14 days after its oral administrations to mice with the median lethal dose (LD50) greater than 5000mg/kg .
Safety And Hazards
properties
IUPAC Name |
(4-octylphenyl) 2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O3/c1-2-3-4-5-6-7-10-17-13-15-18(16-14-17)24-21(23)19-11-8-9-12-20(19)22/h8-9,11-16,22H,2-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFXPOAMRORRJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80334274 | |
| Record name | 4-Octylphenyl Salicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Octylphenyl Salicylate | |
CAS RN |
2512-56-3 | |
| Record name | 4-Octylphenyl Salicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



